molecular formula C12H10N4O B2503262 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine CAS No. 1108234-21-4

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine

Cat. No.: B2503262
CAS No.: 1108234-21-4
M. Wt: 226.239
InChI Key: FIGFSJYUUBCLHF-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine is a heterocyclic compound that combines the structural features of benzofuran and pyrimidine. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The incorporation of a hydrazinopyrimidine moiety further enhances its potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with hydrazine derivatives in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-16-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)17-11/h1-7H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGFSJYUUBCLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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